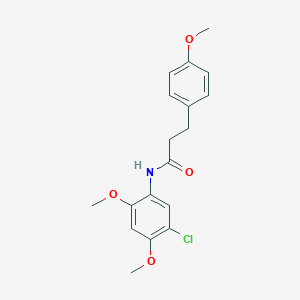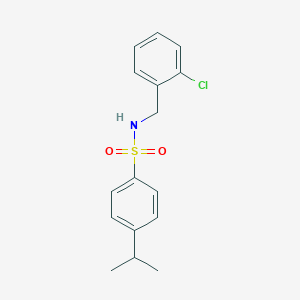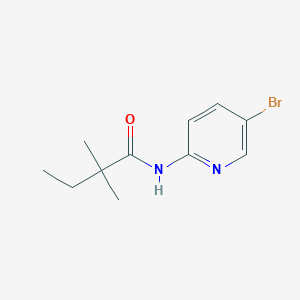
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol” is a chemical compound with the CAS Number: 883546-08-5 . It has a molecular weight of 250.34 and its IUPAC name is 1-(4-methylphenoxy)-3-(1-piperazinyl)-2-propanol .
Molecular Structure Analysis
The InChI code for “1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol” is 1S/C14H22N2O2/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The molecular formula of “1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol” is C14H22N2O2 . Its molecular weight is 250.34 .
Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Biochemical Research
“1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol” is also classified as a biochemical , indicating its use in biochemical research. This could involve studying the chemical reactions and substances in living organisms.
Adrenoreceptor Studies
The compound has been tested for its intrinsic activity at the α 1A -adrenoreceptors and α 1B -adrenoreceptors . These receptors are a class of G protein-coupled receptors involved in various physiological processes.
Synthesis of Derivatives
It can be used in the synthesis of novel derivatives . This involves creating new compounds with similar structures but different functional groups, which can lead to new properties and applications.
Mechanism of Action
Target of Action
The primary targets of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol are serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol acts as a triple reuptake inhibitor . It binds to SERT, NET, and DAT, inhibiting the reuptake of serotonin, norepinephrine, and dopamine, respectively. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The compound’s action on SERT, NET, and DAT affects the serotoninergic, noradrenergic, and dopaminergic pathways . The increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft can lead to downstream effects such as mood elevation, increased alertness, and enhanced cognitive function .
Result of Action
The molecular and cellular effects of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol’s action primarily involve enhanced neurotransmission due to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft . This can lead to physiological effects such as mood elevation, increased alertness, and enhanced cognitive function .
Safety and Hazards
properties
IUPAC Name |
1-(4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLAXWBXNMSNFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCNCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


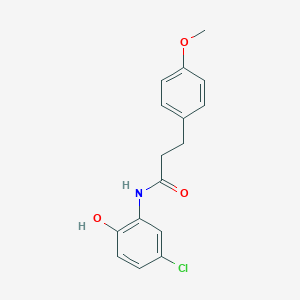
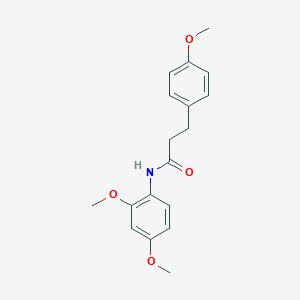
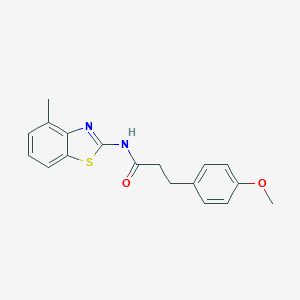

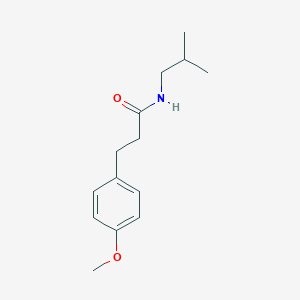
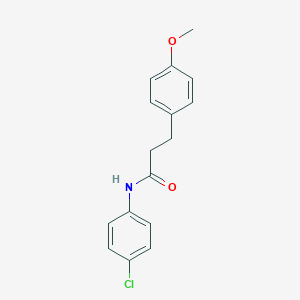
![Ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B503003.png)
